2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime
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Overview
Description
Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous. Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .
Synthesis Analysis
Tetrasubstituted imidazoles containing a benzothiazole moiety can be formed by a one-pot three-component synthesis from aldehydes, benzil, and 1,3-benzothiazol-2-amine . The synthesized compounds are characterized by Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (13C, 1H NMR), and mass spectra .Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For benzothiazole, it is a colorless, slightly viscous liquid .Scientific Research Applications
Activation of Constitutive Androstane Receptor (CAR)
CITCO: , a derivative of the compound , is known to stimulate the human constitutive androstane receptor (CAR) nuclear translocation . This application is significant in pharmacology as CAR is involved in the regulation of genes responsible for drug metabolism and transport. Researchers utilize this compound to activate CAR in vitro, which can help in understanding the metabolism of drugs and the development of new therapeutic agents.
Antimicrobial Activity
Thiazole derivatives, including the one mentioned, have been studied for their antimicrobial properties. These compounds have shown inhibitory activity against various microbial strains. For instance, molecular docking studies have indicated that thiazole derivatives can be potent inhibitors of the SARS-CoV-2 virus, suggesting a potential role in antiviral drug development .
Antioxidant Properties
The antioxidant capacity of thiazole derivatives is another area of interest. These compounds have been evaluated using assays like the DPPH free radical-scavenging assay, demonstrating remarkable activity compared to standard antioxidants. This suggests their potential use in combating oxidative stress-related diseases .
Anti-Tubercular Applications
Recent synthetic developments have highlighted the role of benzothiazole-based compounds as anti-tubercular agents. These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs, indicating their potential as new therapeutic options for tuberculosis treatment .
Pharmacological Evaluation
The compound has been used in pharmacological evaluations due to its action as a constitutive androstane receptor (CAR) agonist and nuclear receptor NR113 agonist. This makes it valuable for studying the effects of drugs on these receptors and for screening new compounds with similar activities .
Environmental Science Applications
While direct applications in environmental science are not explicitly mentioned in the search results, the antimicrobial and antioxidant properties of thiazole derivatives can be relevant. For example, they could be used in the development of biodegradable pesticides or as part of environmental bioremediation strategies to mitigate oxidative pollutants .
Future Directions
Mechanism of Action
Target of Action
Similar imidazothiazole derivatives have been reported to stimulate the human constitutive androstane receptor (car) nuclear translocation .
Mode of Action
This process typically results in the activation or repression of specific genes, thereby influencing cellular functions .
Biochemical Pathways
Benzothiazole-based compounds have been reported to exhibit anti-tubercular activity, suggesting they may interfere with the biochemical pathways of mycobacterium tuberculosis .
Result of Action
tuberculosis , suggesting that this compound may also exhibit antimicrobial activity.
properties
IUPAC Name |
(NE)-N-[[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-11-7-5-10(6-8-11)15-13(9-18-21)20-12-3-1-2-4-14(12)22-16(20)19-15/h5-9,21H,1-4H2/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJCZVRIWCMUJK-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime |
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